methyl 3-(4-chlorophenyl)propiolate chemical properties
methyl 3-(4-chlorophenyl)propiolate chemical properties
Executive Summary
Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a functionalized alkynyl ester serving as a critical electrophilic building block in organic synthesis. Distinguished by its electron-deficient alkyne core, it exhibits high reactivity toward nucleophiles and dipoles, making it indispensable for constructing polysubstituted heterocycles—specifically 1,2,3-triazoles, pyrazoles, and coumarins. This guide delineates its physicochemical profile, validated synthesis protocols, and application in regioselective cycloadditions.
Physicochemical Profile
The compound is a stable solid at room temperature, facilitating easier handling compared to its liquid lower homologs (e.g., methyl propiolate).
| Property | Specification |
| Chemical Name | Methyl 3-(4-chlorophenyl)-2-propynoate |
| CAS Number | 7515-18-6 |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.61 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 92.0 – 96.0 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetone, THF, EtOAc; Insoluble in H₂O |
| Reactivity Class | Michael Acceptor, Dienophile, Dipolarophile |
Synthesis & Manufacturing
The most robust and convergent route to Methyl 3-(4-chlorophenyl)propiolate is the Sonogashira Cross-Coupling . This method is preferred over the esterification of 3-(4-chlorophenyl)propiolic acid due to the commercial availability of the aryl halide precursors and the mild reaction conditions.
Mechanism of Action (Sonogashira Coupling)
The synthesis involves the coupling of 1-chloro-4-iodobenzene with methyl propiolate. The reaction is catalyzed by a Palladium(0) species and Copper(I) iodide in the presence of an amine base.[1] The electron-withdrawing ester group on the alkyne activates the terminal proton, facilitating the formation of the copper acetylide intermediate.
Figure 1: Catalytic cycle for the Sonogashira synthesis of the target alkyne.
Experimental Protocols
Protocol A: Synthesis via Sonogashira Coupling
Rationale: The use of 1-chloro-4-iodobenzene is specified because the C-I bond is significantly more reactive toward oxidative addition than the C-Cl bond, ensuring chemoselectivity (the chlorine atom on the ring remains intact).
Reagents:
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1-Chloro-4-iodobenzene (1.0 equiv)
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Methyl propiolate (1.2 equiv)
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Pd(PPh₃)₂Cl₂ (2 mol%)
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CuI (1 mol%)
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Triethylamine (Et₃N) (3.0 equiv)
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THF (anhydrous)
Procedure:
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Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.
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Dissolution: Add 1-chloro-4-iodobenzene (10 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol), and CuI (0.1 mmol) to the flask.
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Solvent Addition: Add anhydrous THF (20 mL) and Et₃N (30 mmol) via syringe.
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Alkyne Addition: Add methyl propiolate (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield the white crystalline solid.
Protocol B: 1,3-Dipolar Cycloaddition (Click Chemistry)
Rationale: This compound is an excellent dipolarophile. Reacting it with an organic azide yields 1,4-disubstituted 1,2,3-triazoles.[2] The 4-chlorophenyl group directs regioselectivity electronically.
Procedure:
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Dissolve Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv) and Benzyl Azide (1.1 equiv) in t-BuOH/H₂O (1:1).
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Add Sodium Ascorbate (10 mol%) and CuSO₄·5H₂O (1 mol%).
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Stir vigorously at room temperature for 12 hours. The product often precipitates out.
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Filter the solid, wash with water and cold ether to obtain the pure triazole.
Reactivity & Synthetic Utility[4][5][6][7]
The chemical behavior of Methyl 3-(4-chlorophenyl)propiolate is defined by the conjugation of the alkyne with both the ester carbonyl and the chlorophenyl ring. This "push-pull" electronic system (though weakly "pushing" from the chloro-aryl) makes the
Key Reaction Pathways:
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1,3-Dipolar Cycloaddition: Reacts with azides, nitrones, and diazo compounds to form 5-membered heterocycles.
-
Michael Addition: Nucleophiles (amines, thiols) attack the
-carbon (C3) to form enamino esters or thio-acrylates. -
Diels-Alder Cycloaddition: Acts as a dienophile with dienes (e.g., cyclopentadiene) to form bicyclic systems.
Figure 2: Primary synthetic transformations available to the propiolate core.
Safety & Handling
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Hazards: Propiolates are potent lachrymators and skin irritants. The 4-chlorophenyl derivative is a solid, reducing vapor risk, but dust inhalation must be avoided.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).
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Storage: Store in a cool, dry place (<15°C). Protect from light.
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Disposal: Dispose of as halogenated organic waste.
References
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Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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1,3-Dipolar Cycloaddition (Click Chemistry): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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Regioselectivity in Propiolate Cycloadditions: Ponticelli, F., & Tedeschi, P. (1989).[5] Regioselectivity in the 1,3-dipolar cycloaddition of some nitrile oxides to methyl 3-arylpropiolates. Journal of Chemical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
